Cilostazol

Description

Properties

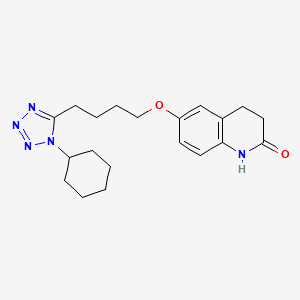

IUPAC Name |

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045132 | |

| Record name | Cilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cilostazol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Freely soluble in acetic acid, chloroform, n-methyl-2-pyrrolidone, DMSO; slightly soluble in methanol, ethanol. Practically insoluble in ether. 0.1NHCl, 0.1N NaOH, 3.24e-02 g/L | |

| Record name | Cilostazol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cilostazol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless needle-like crystals from methanol | |

CAS No. |

73963-72-1 | |

| Record name | Cilostazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilostazol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilostazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cilostazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)butoxy]-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILOSTAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7Z035406B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cilostazol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cilostazol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159.4-160.3 °C, 160 °C | |

| Record name | Cilostazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilostazol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cilostazol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Pharmacodynamics of Cilostazol in Vascular Smooth Muscle: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of cilostazol, a phosphodiesterase 3 (PDE3) inhibitor, with a specific focus on its mechanisms of action within vascular smooth muscle cells (VSMCs). This document details the key signaling pathways affected by cilostazol, summarizes quantitative data from pivotal studies, and outlines the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

Cilostazol's primary pharmacological effect in vascular smooth muscle is the selective inhibition of phosphodiesterase 3 (PDE3).[1][2][3] This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cellular signaling.[2] By inhibiting PDE3, cilostazol leads to an accumulation of intracellular cAMP.[1][2] This elevation in cAMP levels is the linchpin of cilostazol's therapeutic effects on VSMCs, primarily vasodilation and the inhibition of proliferation.[4][5] The compound is a potent inhibitor of the PDE3A isoform, which is prevalent in the cardiovascular system, with an IC50 of 0.2 microM.[6][7]

Key Signaling Pathways in Vascular Smooth Muscle

The increased intracellular cAMP concentration triggered by cilostazol activates several downstream signaling cascades that modulate VSMC function.

cAMP/PKA-Mediated Vasodilation

The principal pathway leading to vasodilation involves the activation of Protein Kinase A (PKA) by cAMP.[2] Activated PKA phosphorylates and subsequently inactivates myosin light-chain kinase (MLCK).[2][8] MLCK is essential for the phosphorylation of myosin light chains, a prerequisite for the interaction of actin and myosin and subsequent muscle contraction.[8] By inhibiting MLCK, cilostazol effectively uncouples the calcium-calmodulin-dependent contractile signal, resulting in vascular smooth muscle relaxation and vasodilation.[2][8]

Inhibition of VSMC Proliferation

Abnormal proliferation of VSMCs is a key pathological factor in atherosclerosis and restenosis.[3] Cilostazol has been shown to inhibit VSMC proliferation through multiple pathways:

-

Suppression of the ERK1/2 Pathway: Cilostazol inhibits serum-induced VSMC proliferation in a dose-dependent manner.[3][9] This anti-proliferative effect is associated with a significant reduction in the phosphorylation of Raf and extracellular signal-regulated kinases (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3]

-

Induction of Heme Oxygenase-1 (HO-1) and AMP-activated Protein Kinase (AMPK): Cilostazol treatment increases the expression of HO-1 and the phosphorylation of AMPK in a dose- and time-dependent manner in VSMCs.[1] The activation of the HO-1/AMPK axis contributes to the attenuation of platelet-derived growth factor (PDGF)-induced VSMC proliferation and the production of reactive oxygen species (ROS).[1]

Promotion of VSMC Differentiation

Cilostazol can revert VSMCs from a synthetic, proliferative phenotype back to a differentiated, contractile state.[10][11][12] This phenotypic modulation is mediated by the cAMP/PKA pathway, which leads to the phosphorylation and nuclear translocation of the cAMP response element-binding protein (CREB).[10][11][12] Activated CREB then binds to cAMP response elements in the promoters of contractile protein genes, upregulating their expression.[10][11][12]

Enhancement of Nitric Oxide Synthesis

Cilostazol can also potentiate nitric oxide (NO) production in VSMCs, particularly in the presence of inflammatory stimuli like interleukin-1 beta (IL-1β).[13][14] This effect is also mediated, at least in part, through the cAMP-PKA dependent pathway and is associated with an increased expression of inducible NO synthase (iNOS).[13][14] The enhanced NO production contributes to the overall vasodilatory and potentially anti-proliferative effects of cilostazol.

Quantitative Data on Cilostazol's Effects

The following tables summarize key quantitative findings from various studies on the effects of cilostazol in vascular smooth muscle.

Table 1: Inhibitory Potency of Cilostazol

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 for PDE3A | 0.2 µM | Isolated enzyme | [6][7] |

| IC50 for Adenosine Uptake | 7 µM | Platelets and Erythrocytes | [15] |

Table 2: Effects on VSMC Proliferation

| Condition | Cilostazol Concentration | Effect | Reference |

| PDGF-stimulated VSMC proliferation | Dose-dependent | Inhibition | [1] |

| Serum-induced VSMC proliferation | 1-200 µM | Dose-dependent decrease in BrdU incorporation | [9] |

| Endothelin-induced VSMC proliferation | Not specified | Inhibition by blocking extracellular calcium influx | [16][17] |

Table 3: Effects on VSMC Relaxation

| Condition | Cilostazol Concentration | Effect (% Relaxation) | Reference |

| Norepinephrine-precontracted human saphenous vein | 680 µg/L | 15 ± 1.9% | [18] |

| Norepinephrine-precontracted human saphenous vein | 2,720 µg/L | 37 ± 3% | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of cilostazol on vascular smooth muscle.

Cell Culture

-

Cell Source: Rat aortic vascular smooth muscle cells (VSMCs) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Phenotypic Modulation Model: To mimic the dedifferentiated state, VSMCs are often stimulated with serum. To study differentiation, a serum deprivation and restoration model can be utilized.[12]

Western Blotting

-

Objective: To determine the protein expression levels of key signaling molecules (e.g., p-ERK, p-AMPK, HO-1, iNOS).

-

Protocol:

-

VSMCs are treated with cilostazol at various concentrations and for different durations.

-

Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Proliferation Assay (BrdU Incorporation)

-

Objective: To quantify the rate of DNA synthesis as a measure of cell proliferation.

-

Protocol:

-

VSMCs are seeded in 96-well plates and synchronized by serum starvation.

-

Cells are then stimulated with a mitogen (e.g., 10% FBS or PDGF) in the presence or absence of various concentrations of cilostazol for a specified period (e.g., 24 hours).

-

Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium for the final few hours of incubation.

-

The cells are fixed, and the DNA is denatured.

-

An anti-BrdU antibody conjugated to a peroxidase is added, which binds to the incorporated BrdU.

-

A substrate is added, and the colorimetric or fluorometric signal is measured, which is proportional to the amount of DNA synthesis.

-

Isometric Tension Studies

-

Objective: To measure the contractile and relaxant responses of isolated blood vessel segments.

-

Protocol:

-

A segment of a blood vessel (e.g., human saphenous vein or rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

The vessel ring is attached to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied to the tissue.

-

A dose-response curve to a contractile agent (e.g., norepinephrine (B1679862) or endothelin-1) is generated.

-

The vessel is then pre-contracted to a submaximal level.

-

Cilostazol is added in a cumulative manner, and the relaxation response is recorded as a percentage of the pre-contraction tension.

-

Conclusion

Cilostazol exerts significant and multifaceted effects on vascular smooth muscle, primarily driven by its inhibition of PDE3 and the subsequent elevation of intracellular cAMP. This leads to PKA-mediated vasodilation, inhibition of VSMC proliferation through modulation of the ERK and AMPK pathways, and promotion of a differentiated VSMC phenotype via the CREB signaling cascade. These pharmacodynamic properties underscore its therapeutic utility in conditions characterized by vascular stenosis and abnormal smooth muscle cell growth. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research and development in this area.

References

- 1. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 3. Inhibitory effects of cilostazol on proliferation of vascular smooth muscle cells (VSMCs) through suppression of the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The vascular effects of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The vascular effects of cilostazol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacology of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Cilostazol promotes vascular smooth muscles cell differentiation through the cAMP response element-binding protein-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Effect of cilostazol, a cAMP phosphodiesterase inhibitor, on nitric oxide production by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cilostazol enhances IL-1beta-induced NO production and apoptosis in rat vascular smooth muscle via PKA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New mechanism of action for cilostazol: interplay between adenosine and cilostazol in inhibiting platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cilostazol prevents endothelin-induced smooth muscle constriction and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of cilostazol on human venous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilostazol and Its Impact on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol is a quinolinone-derivative drug primarily indicated for the management of intermittent claudication. Its therapeutic effects are largely attributed to its action as a selective inhibitor of phosphodiesterase 3 (PDE3). This inhibition leads to a cascade of intracellular events, central to which is the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth exploration of cilostazol's mechanism of action on intracellular cAMP, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: PDE3 Inhibition

Cilostazol's primary molecular target is PDE3, an enzyme responsible for the hydrolysis and subsequent inactivation of cAMP. By selectively inhibiting PDE3, cilostazol effectively blocks the degradation of cAMP, leading to its accumulation within the cell.[1][2] This increase in intracellular cAMP concentration is the linchpin of cilostazol's pharmacological effects, which include vasodilation and the inhibition of platelet aggregation.[3][4]

Quantitative Analysis of Cilostazol's Effect on Intracellular cAMP

The elevation of intracellular cAMP by cilostazol is a dose-dependent phenomenon that has been quantified in various cell types. The following table summarizes key findings from in vitro studies.

| Cell Type | Cilostazol Concentration | Effect on cAMP Levels | Reference(s) |

| Human Platelets | Concentration-dependent | Increased cAMP levels | [3] |

| Rabbit Platelets | Concentration-dependent | Increased cAMP levels | [3] |

| Human Aortic Endothelial Cells (HAEC) | 30 µM | Increased intracellular cAMP level | [5] |

| Rat Vascular Smooth Muscle Cells (VSMC) | 10⁻⁸ - 10⁻⁵ M | Concentration-dependent increase in intracellular cAMP | [6] |

| THP-1 (human monocytic cell line) | 5 µM | Significantly increased intracellular cAMP concentration | [7] |

Table 1: Quantified Effects of Cilostazol on Intracellular cAMP Levels

Signaling Pathway of Cilostazol-Mediated cAMP Elevation

Cilostazol's interaction with PDE3 initiates a well-defined signaling cascade. The following diagram illustrates this pathway, from the inhibition of PDE3 to the downstream activation of Protein Kinase A (PKA) and subsequent physiological responses.

Caption: Cilostazol signaling pathway leading to increased intracellular cAMP.

Experimental Protocols for Measuring Intracellular cAMP

The quantification of intracellular cAMP levels following cilostazol treatment is a critical step in understanding its mechanism of action. A common and reliable method is the competitive enzyme-linked immunosorbent assay (ELISA).

Detailed Methodology: Competitive ELISA for cAMP Measurement

This protocol outlines the key steps for determining intracellular cAMP concentrations in cultured cells treated with cilostazol.

1. Cell Culture and Treatment:

-

Cell Seeding: Plate the desired cell type (e.g., vascular smooth muscle cells, endothelial cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Starvation (Optional): Depending on the cell type and experimental design, cells may be serum-starved for a period to reduce basal cAMP levels.

-

Cilostazol Treatment: Prepare a range of cilostazol concentrations in an appropriate vehicle (e.g., DMSO). Remove the culture medium and add the cilostazol solutions to the cells. Include a vehicle-only control.

-

Incubation: Incubate the cells with cilostazol for a predetermined time course (e.g., 15, 30, 60 minutes) at 37°C.

2. Cell Lysis:

-

After incubation, aspirate the treatment medium.

-

Add a cell lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and inhibit phosphodiesterase activity.[8][9]

-

Incubate at room temperature for 10-20 minutes to ensure complete lysis.[10]

3. cAMP Quantification (Competitive ELISA):

-

Assay Principle: This assay is based on the competition between cAMP in the cell lysate and a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

-

Procedure (General):

-

Add cell lysates and a series of cAMP standards to the wells of a microplate pre-coated with an anti-cAMP antibody.

-

Add a fixed concentration of enzyme-labeled cAMP (e.g., HRP-conjugated cAMP) to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme on the labeled cAMP to produce a measurable signal (e.g., colorimetric or chemiluminescent).

-

Stop the reaction and measure the signal using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the signal intensity versus the known concentrations of the cAMP standards.

-

Determine the cAMP concentration in the cell lysates by interpolating their signal values on the standard curve.

-

Normalize the cAMP concentration to the total protein content of the cell lysate (e.g., using a BCA protein assay) to account for variations in cell number. Results are typically expressed as pmol cAMP/mg protein.

-

Experimental Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for measuring cilostazol-induced changes in intracellular cAMP levels.

Caption: Workflow for measuring intracellular cAMP in response to cilostazol.

Conclusion

Cilostazol's therapeutic efficacy is fundamentally linked to its ability to increase intracellular cAMP levels through the selective inhibition of PDE3. This guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental methodologies. The provided signaling pathway and workflow diagrams offer clear visual aids for understanding the complex processes involved. For researchers and professionals in drug development, a thorough understanding of cilostazol's effect on cAMP is crucial for optimizing its therapeutic applications and exploring novel therapeutic avenues.

References

- 1. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real world data from a multi-centre study on the effects of cilostazol on pain symptoms and walking distance in patients with peripheral arterial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Activation of endothelial nitric oxide synthase by cilostazol via a cAMP/protein kinase A- and phosphatidylinositol 3-kinase/Akt-dependent mechanism [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of cilostazol, a cAMP phosphodiesterase inhibitor, on nitric oxide production by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cilostazol inhibits monocytic cell adhesion to vascular endothelium via upregulation of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. Real-Time Measurements of Intracellular cAMP Gradients Using FRET-Based cAMP Nanorulers | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cilostazol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol is a quinolinone-derivative medication primarily indicated for the alleviation of symptoms of intermittent claudication in individuals with peripheral vascular disease.[1] Its therapeutic effects are rooted in its activity as a phosphodiesterase 3 (PDE3) inhibitor, which leads to antiplatelet and vasodilatory effects.[2][3] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of cilostazol, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Identification

Cilostazol is chemically designated as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone.[4] It is a white to off-white crystalline powder.[4]

Table 1: Molecular and Structural Identifiers of Cilostazol

| Identifier | Value |

| Chemical Formula | C₂₀H₂₇N₅O₂[4] |

| IUPAC Name | 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone[4] |

| CAS Number | 73963-72-1[4] |

| Molecular Weight | 369.47 g/mol [4] |

Physicochemical Properties

The physicochemical properties of cilostazol are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Key Physicochemical Properties of Cilostazol

| Property | Value |

| Melting Point | 159-160 °C |

| Boiling Point | ~664.7 °C at 760 mmHg (Predicted) |

| pKa | 11.8 (weakly basic)[5][6] |

| logP | ~3.1 |

| Solubility | - Practically insoluble in water[4] - Slightly soluble in methanol (B129727) and ethanol[4] - Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO)[1] |

Signaling Pathways of Cilostazol

Cilostazol's primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3).[4] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[3][4] The subsequent signaling cascades result in its antiplatelet and vasodilatory effects.

Antiplatelet Aggregation Pathway

In platelets, the elevation of cAMP activates Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates various downstream targets that ultimately inhibit platelet aggregation. This includes the inhibition of calcium mobilization and the prevention of the conformational change in glycoprotein (B1211001) IIb/IIIa receptors, which are crucial for fibrinogen binding and platelet cross-linking.[4]

Vasodilation Pathway in Vascular Smooth Muscle

In vascular smooth muscle cells, the cilostazol-induced increase in cAMP also leads to the activation of PKA.[4] Activated PKA phosphorylates and inactivates myosin light-chain kinase (MLCK).[4] The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[4]

Experimental Protocols

The following are detailed methodologies for the determination of key chemical properties of cilostazol.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the cilostazol sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered cilostazol into the open end of a capillary tube to a depth of 2-3 mm.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Determination of Solubility

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Add an excess amount of cilostazol to a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO) in a vial.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Quantify the concentration of cilostazol in the diluted solution.

-

Calculate the solubility of cilostazol in the solvent, expressed in units such as mg/mL or mol/L.

UV-Visible Spectrophotometry

Apparatus:

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution of cilostazol of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

To determine the concentration of an unknown sample, dissolve it in the same solvent, measure its absorbance at the λmax, and determine the concentration from the calibration curve.

1H-NMR Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Pipettes

Procedure:

-

Dissolve approximately 5-10 mg of cilostazol in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution into a clean, dry NMR tube.

-

Place the NMR tube in the spinner turbine and adjust its position.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures. This typically involves tuning, locking, and shimming the instrument.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Apparatus:

-

Mass spectrometer (e.g., with electrospray ionization - ESI)

-

Syringe pump or liquid chromatography (LC) system for sample introduction

Procedure:

-

Prepare a dilute solution of cilostazol (e.g., 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump or through an LC system.

-

Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimize the signal for the [M+H]⁺ ion of cilostazol.

-

Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and key chemical properties of cilostazol. The summarized data in tabular format, along with the detailed experimental protocols and signaling pathway diagrams, offer a comprehensive resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental characteristics is essential for the continued investigation and optimization of cilostazol's therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Cilostazol induces vasodilation through the activation of Ca(2+)-activated K(+) channels in aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

In-depth review of Cilostazol's pharmacological profile

An In-Depth Technical Guide to the Pharmacological Profile of Cilostazol

Executive Summary

Cilostazol is a quinolinone derivative that functions as a selective phosphodiesterase III (PDE3) inhibitor.[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells, resulting in a dual mechanism of action: antiplatelet aggregation and vasodilation.[2][3][4] Clinically, cilostazol is indicated for the reduction of symptoms of intermittent claudication (IC) associated with peripheral artery disease (PAD).[1][2] Its administration has been shown to significantly improve walking distances for patients.[5][6][7] The drug is metabolized extensively by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.[1][8] This guide provides a detailed review of its pharmacological profile, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.

Mechanism of Action

Cilostazol's therapeutic effects are primarily attributed to its selective inhibition of phosphodiesterase type 3 (PDE3).[3][4][9]

-

Inhibition of Platelet Aggregation : In platelets, PDE3 is the enzyme responsible for the degradation of cAMP.[3] By inhibiting PDE3, cilostazol increases intracellular cAMP levels.[4][9] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates key proteins that inhibit the release of intracellular calcium stores.[4][9] This prevents the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors necessary for platelet cross-linking and aggregation.[4] Consequently, cilostazol inhibits platelet aggregation induced by various agonists like ADP, collagen, and arachidonic acid.[7][10]

-

Vasodilation : In vascular smooth muscle cells (VSMCs), the accumulation of cAMP following PDE3 inhibition also activates PKA.[3][4] PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK).[4] With MLCK inhibited, the phosphorylation of myosin light chains is reduced, leading to the relaxation of the smooth muscle, vasodilation, and improved blood flow.[3][4]

-

Pleiotropic Effects : Beyond its primary actions, cilostazol exhibits other beneficial effects, including the inhibition of vascular smooth muscle cell proliferation, which may help mitigate restenosis after vascular interventions.[2][3][11] It has also been noted to have a modest positive effect on lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides.[3][9][12]

Pharmacokinetics

Cilostazol is absorbed orally and undergoes extensive hepatic metabolism. Its pharmacokinetic profile is approximately dose-proportional.[8]

-

Absorption : Cilostazol is absorbed following oral administration, with peak plasma concentrations (Cmax) occurring approximately 3 hours post-dose.[13] The absorption is significantly increased when taken with a high-fat meal, which results in about a 90% increase in Cmax and a 25% increase in the area under the curve (AUC).[1][8] Its absolute bioavailability is unknown.[8]

-

Distribution : The drug is highly protein-bound (95-98%), primarily to albumin.[1][8] The apparent volume of distribution (Vz/F) of approximately 2.76 L/kg suggests extensive tissue distribution.[13]

-

Metabolism : Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, principally CYP3A4 and to a lesser extent, CYP2C19.[1][8] Two primary metabolites, 3,4-dehydro-cilostazol and 4'-trans-hydroxy-cilostazol, are active.[8] One of these active metabolites is believed to account for at least 50% of the overall pharmacological (PDE3 inhibition) activity.[8]

-

Excretion : Elimination occurs predominantly through metabolism, with about 74% of the metabolites excreted in the urine and 20% in the feces.[1] Unchanged cilostazol is not detected in the urine.[13][14] The apparent elimination half-life for cilostazol and its active metabolites is approximately 11-13 hours.[8]

| Parameter | Value | Reference |

| Time to Peak (Tmax) | ~3 hours | [13] |

| Protein Binding | 95% - 98% (predominantly albumin) | [1][8] |

| Apparent Volume of Distribution (Vz/F) | 2.76 L/kg | [13] |

| Elimination Half-Life (T½) | 11 - 13 hours | [8] |

| Metabolism | Hepatic CYP3A4 and CYP2C19 | [1][8] |

| Excretion | 74% renal (as metabolites), 20% fecal | [1] |

| Effect of High-Fat Meal | ~90% increase in Cmax, ~25% increase in AUC | [1][8] |

Pharmacodynamics

The pharmacodynamic effects of cilostazol are a direct result of its mechanism of action, leading to measurable antiplatelet and cardiovascular changes.

-

Antiplatelet Effect : A single 100 mg oral dose results in a maximal reduction in platelet aggregation of 31.14%, occurring approximately 6.05 hours after administration.[15]

-

Cardiovascular Effects : The vasodilatory properties of cilostazol lead to cardiovascular changes. Following a 100 mg dose, the maximal decrease in diastolic blood pressure is 29.51%, and the maximal increase in heart rate is 13.49%, with both peak effects observed at around 6 hours post-administration.[15] No significant changes in systolic blood pressure were noted.[15]

| Parameter | Peak Effect | Time to Peak Effect | Reference |

| Inhibition of Platelet Aggregation | 31.14% reduction | ~6.05 hours | [15] |

| Diastolic Blood Pressure | 29.51% decrease | ~6 hours | [15] |

| Heart Rate | 13.49% increase | ~6 hours | [15] |

Clinical Efficacy in Intermittent Claudication

Multiple randomized, placebo-controlled clinical trials have established the efficacy of cilostazol in improving walking distances for patients with stable, moderate to severe intermittent claudication.

-

Improvement in Walking Distance : Treatment with cilostazol at 100 mg twice daily for 12 to 24 weeks consistently demonstrates a statistically significant improvement in walking performance compared to placebo.[5][6] Studies have reported increases in maximal walking distance (also called absolute claudication distance, ACD) ranging from 41% to 54% over baseline.[5][16] Similarly, the pain-free walking distance (also called initial claudication distance, ICD) shows significant improvement.[5][6]

| Study / Dosage | Duration | Outcome Measure | % Improvement vs. Placebo (Net) | Reference |

| Beebe et al. (100 mg BID) | 12 weeks | Max. Walking Distance (ACD) | 41% | [5] |

| Beebe et al. (100 mg BID) | 12 weeks | Pain-Free Walking Distance (ICD) | 35% | [5] |

| Dawson et al. (100 mg BID) | 24 weeks | Max. Walking Distance (ACD) | 20% (vs. 34% placebo) | [16] |

| Money et al. (100 mg BID) | 24 weeks | Max. Walking Distance (ACD) | 51% (geometric mean) | [6] |

| Money et al. (50 mg BID) | 24 weeks | Max. Walking Distance (ACD) | 38% (geometric mean) | [6] |

Safety and Tolerability

Cilostazol is generally well-tolerated, though some adverse events are common.[7] It carries a black box warning and is contraindicated in patients with heart failure of any severity.[17][18]

-

Common Adverse Events : The most frequently reported side effects in clinical trials include headache, diarrhea, abnormal stools, palpitations, and dizziness.[6][7][19] These are often mild and self-limited.[5]

-

Contraindications : Due to its mechanism as a PDE3 inhibitor, which has been associated with decreased survival in patients with class III-IV congestive heart failure, cilostazol is contraindicated in patients with heart failure of any severity.[17][18][20] It is also contraindicated in individuals with hemostatic disorders or active pathological bleeding.[18][19]

-

Drug Interactions : Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, erythromycin) or CYP2C19 (e.g., omeprazole) can increase cilostazol plasma concentrations, necessitating a dose reduction to 50 mg twice daily.[18][21]

| Adverse Event | Frequency in Cilostazol Group | Frequency in Placebo Group | Reference |

| Headache | Up to 34% | - | [17] |

| Diarrhea | Up to 19% | - | [17] |

| Abnormal Stools | Up to 15% | - | [17] |

| Palpitations | Up to 10% | - | [17] |

| Dizziness | Up to 10% | - | [17] |

Experimental Protocols

Phosphodiesterase (PDE3) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity (IC50) of a compound like cilostazol against PDE3 using a scintillation proximity assay (SPA).

Principle : This assay measures the enzymatic conversion of radiolabeled [3H]-cAMP to [3H]-5'-AMP by PDE3. The product, [3H]-5'-AMP, binds to yttrium silicate (B1173343) SPA beads, bringing the radioisotope into close proximity to the scintillant within the bead, which generates a detectable light signal. Unreacted [3H]-cAMP does not bind and produces no signal.

Methodology :

-

Reagent Preparation :

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1% (w/v) bovine serum albumin.[22][23]

-

Enzyme Solution: Purified recombinant human PDE3 is diluted in assay buffer to a working concentration determined by initial optimization experiments.

-

Substrate Solution: [3H]-cAMP is diluted with unlabeled ('cold') cAMP in assay buffer to achieve the desired final concentration (typically at or below the Km value).[23]

-

Test Compound: Cilostazol is serially diluted in 100% DMSO to create a concentration-response curve.

-

-

Assay Procedure (384-well plate format) :

-

Dispense 1 µL of the diluted test compound (or DMSO for control wells) into the assay plate.[22]

-

Add 24 µL of the diluted PDE3 enzyme solution to each well.

-

Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.[22]

-

Initiate the enzymatic reaction by adding 25 µL of the [3H]-cAMP substrate solution.[22]

-

Incubate for 60 minutes at room temperature.[22]

-

-

Reaction Termination and Detection :

-

Data Analysis :

-

Normalize the data to percent inhibition relative to high (no enzyme) and low (DMSO only) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

-

In Vitro Platelet Aggregation Assay

This protocol details the use of light transmittance aggregometry (LTA) to measure the effect of cilostazol on platelet aggregation induced by an agonist like ADP.

Principle : LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the sample decreases, allowing more light to pass through to a detector.

Methodology :

-

Sample Preparation :

-

Collect whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used to set the 100% aggregation baseline.[24]

-

-

Assay Procedure :

-

Place an aliquot of PRP into a siliconized glass cuvette with a stir bar and warm to 37°C in the aggregometer.

-

Add various concentrations of cilostazol (or vehicle control) to the PRP and incubate for a specified time (e.g., 15 minutes) at 37°C.[24]

-

Calibrate the aggregometer, setting 0% aggregation with the PRP sample and 100% aggregation with the PPP sample.[24]

-

Add a platelet agonist (e.g., ADP, final concentration 3-5 µM) to initiate aggregation.[10][24]

-

Record the change in light transmittance for a set period (e.g., 4-5 minutes).[24]

-

-

Data Analysis :

-

The primary endpoint is the maximal percentage of aggregation achieved within the recording period.

-

Compare the maximal aggregation in cilostazol-treated samples to the vehicle control to determine the percent inhibition.

-

Construct a dose-response curve to calculate the IC50 value of cilostazol for inhibiting platelet aggregation.

-

Conclusion

Cilostazol possesses a well-defined pharmacological profile centered on its selective inhibition of PDE3. This mechanism confers dual therapeutic benefits of antiplatelet activity and vasodilation, which are clinically leveraged to improve functional capacity in patients with intermittent claudication. Its pharmacokinetics are characterized by extensive hepatic metabolism via CYP3A4 and CYP2C19, a critical consideration for potential drug-drug interactions. While generally well-tolerated, its contraindication in heart failure is a crucial safety consideration. The established experimental models for assessing PDE3 inhibition and platelet aggregation continue to be valuable tools for the development and characterization of new agents in this class.

References

- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 5. ahajournals.org [ahajournals.org]

- 6. A new pharmacological treatment for intermittent claudication: results of a randomized, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 9. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of platelet aggregation and the release of P-selectin from platelets by cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Update on Cilostazol: A Critical Review of Its Antithrombotic and Cardiovascular Actions and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring treatment effects of Cilostazol on clinical trial endpoints in patients with intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Pharmacokinetic and pharmacodynamic modeling of the antiplatelet and cardiovascular effects of cilostazol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. drugs.com [drugs.com]

- 18. Cilostazol: Package Insert / Prescribing Information / MOA [drugs.com]

- 19. Cilostazol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 20. Cilostazol: Several issues to be considered about the safety profile | Nefrología [revistanefrologia.com]

- 21. youtube.com [youtube.com]

- 22. Phosphodiesterase Enzyme Assays [bio-protocol.org]

- 23. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Cilostazol for peripheral artery disease basic research

An In-depth Technical Guide to the Basic Research of Cilostazol for Peripheral Artery Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peripheral Artery Disease (PAD) is a prevalent atherosclerotic condition characterized by narrowed arteries, leading to reduced blood flow to the limbs. A primary symptom is intermittent claudication (IC), a pain that occurs with exercise and subsides with rest, significantly impairing quality of life.[1] Beyond symptomatic relief, the management of PAD focuses on mitigating the high risk of cardiovascular morbidity and mortality.[1] Cilostazol, a selective, reversible inhibitor of phosphodiesterase-3 (PDE3), is an established therapy for improving walking distance in patients with IC.[1][2][3] Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple vasodilation, encompassing antiplatelet, anti-inflammatory, anti-proliferative, and pro-angiogenic effects. This technical guide delves into the fundamental basic research that elucidates the molecular and cellular mechanisms underpinning cilostazol's beneficial effects in the context of PAD.

Core Mechanism of Action: Phosphodiesterase-3 Inhibition

Cilostazol's primary molecular target is Phosphodiesterase-3 (PDE3), an enzyme predominantly found in platelets, vascular smooth muscle cells (VSMCs), cardiac myocytes, and adipocytes.[4][5] By inhibiting PDE3, cilostazol prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to elevated intracellular cAMP levels.[4][6][7][8][9] This increase in cAMP is the central node from which most of cilostazol's pleiotropic effects emanate, activating downstream effectors like Protein Kinase A (PKA) to modulate a wide array of cellular functions crucial in the pathophysiology of PAD.[4][9]

Effects on Key Vascular Cells and Associated Signaling Pathways

Cilostazol exerts distinct and beneficial effects on the three primary cell types involved in the pathogenesis of atherosclerosis and PAD: platelets, vascular smooth muscle cells, and endothelial cells.

Platelets: Anti-Aggregation and Anti-Inflammatory Effects

In platelets, the cilostazol-induced rise in cAMP and subsequent PKA activation leads to the phosphorylation of key intermediary molecules, which facilitates the sequestration of intracellular calcium ions back into storage granules.[4][6] This reduction in free calcium inhibits platelet degranulation, conformational changes, and aggregation in response to stimuli like ADP and collagen.[4][6][10] Beyond its hemostatic function, cilostazol dampens the pro-inflammatory activities of platelets by reducing the release of chemokines such as CCL5 and CXCL4 and decreasing platelet-monocyte interactions.[11]

Vascular Smooth Muscle Cells (VSMCs): Anti-Proliferative and Pro-Differentiative Effects

The abnormal proliferation and migration of VSMCs are critical events in the formation of atherosclerotic plaques and neointimal hyperplasia following vascular injury.[12][13] Cilostazol has been shown to inhibit VSMC proliferation in a dose-dependent manner.[13][14] This effect is mediated through several interconnected signaling pathways:

-

cAMP/PKA/CREB Pathway: Cilostazol promotes the differentiation of VSMCs from a proliferative to a contractile phenotype.[12][15] This involves the cAMP/PKA-dependent phosphorylation and nuclear translocation of the cAMP response element-binding protein (CREB), which upregulates the expression of contractile proteins.[12][15]

-

ERK Pathway Suppression: The drug inhibits serum-induced VSMC proliferation by reducing the phosphorylation of key components of the extracellular signal-regulated kinase (ERK) pathway, including Raf and ERK1/2.[13]

-

HO-1/AMPK Activation: Cilostazol induces the expression of Heme Oxygenase-1 (HO-1), which in turn activates AMP-activated protein kinase (AMPK). This HO-1/AMPK signaling axis contributes to the anti-proliferative and antioxidant effects of cilostazol in VSMCs.[16]

-

RAGE/ERK/NF-κB Modulation: In hyperglycemic conditions, cilostazol can reverse the high-glucose-induced dysfunction of VSMCs by downregulating the Receptor for Advanced Glycation End products (RAGE) and its downstream ERK/NF-κB signaling.[17]

Endothelial Cells: Pro-angiogenic and Vasodilatory Effects

Cilostazol confers multiple benefits to the vascular endothelium, which is critical for blood vessel health and response to ischemia.

-

Vasodilation and NO Production: The drug induces vasodilation partly by increasing cAMP in endothelial cells, which leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[4][18] This effect is dependent on both PKA and the PI3K/Akt signaling pathways.[19][20] NO is a potent vasodilator and also possesses anti-platelet and anti-inflammatory properties.

-

Angiogenesis and Vasculogenesis: In ischemic conditions, cilostazol promotes neovascularization.[21][22][23] It enhances the mobilization, proliferation, and differentiation of endothelial progenitor cells (EPCs).[24][25] This pro-angiogenic effect is mediated by the upregulation of key growth factors, including Vascular Endothelial Growth Factor (VEGF) and Stromal Cell-Derived Factor-1α (SDF-1α), which activates the SDF-1α/CXCR4/PI3K/Akt signaling pathway.[23][24][26]

-

Anti-inflammatory and Antioxidant Effects: Cilostazol reduces the expression of adhesion molecules like VCAM-1 and MCP-1, thereby limiting monocyte recruitment to the vessel wall.[27] It also exerts antioxidant effects by reducing the production of superoxide (B77818) and tumor necrosis factor-alpha (TNF-α), which in turn suppresses the activation of the pro-inflammatory transcription factor NF-κB.[20][27] More recent studies suggest it also attenuates vascular inflammation by regulating the TICAM1/IRF3 signaling pathway and decreasing inflammasome formation.[28]

Quantitative Data Summary

The effects of cilostazol have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Concentrations and Cellular Effects

| Parameter | System/Cell Type | Agonist | Concentration / Effect | Reference |

| IC₅₀ for PDE3A Inhibition | Platelets | - | 0.2 µM | [5] |

| IC₅₀ for Platelet Aggregation | Human Platelets | ADP | 12.5 µM | [5] |

| IC₅₀ for Platelet Aggregation | Human Platelets | Stress-induced | 15 µM | [5] |

| P-selectin Release | Human Platelets | ADP, Collagen | Concentration-dependent inhibition | [10] |

| VSMC Proliferation | Rat Aortic VSMCs | Serum, PDGF | Dose-dependent inhibition | [13][14] |

| EPC Differentiation | Human early EPCs | Cilostazol (30 µM) | ↑ VEGF-R2 (141.2%) & CD31 (93.7%) | [26] |

| NF-κB Activation | HUVECs | TNF-α | Inhibition at 1-100 µM | [27] |

Table 2: In Vivo Effects in Animal Models of Peripheral Artery Disease

| Animal Model | Parameter | Cilostazol Treatment | Outcome | Reference |

| Wild-Type Mice (Hindlimb Ischemia) | Blood Flow Recovery (Laser Doppler) | - | Treated: 0.54 ± 0.13 vs. Control: 0.38 ± 0.11 | [22] |

| Wild-Type Mice (Hindlimb Ischemia) | Capillary Density | - | Treated: 1.63 ± 0.10 vs. Control: 1.15 ± 0.12 | [22] |

| Ldlr-null Mice (High Cholesterol) | Aortic Plaque Lesions | 0.2% w/w in diet | Significant decrease | [27] |

| STZ-Diabetic Mice (Hindlimb Ischemia) | Blood Flow Recovery | - | Improved recovery at days 21-28 | [8] |

| Rats (Ischemia-Reperfusion) | Serum Malondialdehyde (MDA) | 10 mg/kg | Significant decrease | [29][30] |

| Rats (Ischemia-Reperfusion) | Serum Nitric Oxide (NOx) | 10 mg/kg | Significant increase | [30] |

Common Experimental Protocols

Research into cilostazol's mechanisms in PAD relies on a combination of established in vitro and in vivo experimental models.

In Vitro Assays

-

Platelet Aggregometry:

-

Preparation: Platelet-rich plasma (PRP) is isolated from whole blood by centrifugation.

-

Treatment: PRP is pre-incubated with various concentrations of cilostazol or a vehicle control.

-

Aggregation Induction: An agonist such as ADP, collagen, or thrombin is added to induce aggregation.[10]

-

Measurement: Light transmission aggregometry is used to measure the change in light absorbance as platelets aggregate.

-

-

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay:

-

Cell Culture: Rat aortic or human VSMCs are cultured in appropriate media.

-

Stimulation: Cells are induced to proliferate using mitogens like fetal calf serum (FCS) or platelet-derived growth factor (PDGF).[14]

-

Treatment: Cells are co-treated with various concentrations of cilostazol.

-

Quantification: Proliferation is measured after 24-72 hours using methods such as [³H]thymidine incorporation, MTT assay, or direct cell counting.[14][31]

-

-

Endothelial Cell Tube Formation Assay:

-

Preparation: A basement membrane matrix (e.g., Matrigel) is coated onto culture plates.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or EPCs are seeded onto the matrix.

-

Treatment: Cells are treated with cilostazol or control.

-

Analysis: After several hours, the formation of capillary-like tubular structures is visualized by microscopy and quantified by measuring total tube length or branch points.[24][26]

-

-

Western Blot Analysis:

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Electrophoresis: Proteins are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is probed with primary antibodies specific to target proteins (e.g., phosphorylated eNOS, total ERK, p-CREB) and then with secondary antibodies for detection.[8][13] This allows for the quantification of protein expression and phosphorylation status.

-

In Vivo Models: Murine Hindlimb Ischemia

The murine hindlimb ischemia model is the most widely used preclinical model to study PAD and test pro-angiogenic therapies.[21][32][33][34]

-

Animal Selection: Typically, wild-type mice (e.g., C57BL/6) or mice with relevant comorbidities like diabetes (streptozotocin-induced) or atherosclerosis (ApoE-/- or Ldlr-/-) are used.[8][35]

-

Surgical Procedure: Under anesthesia, the femoral artery on one side is ligated and often excised between the ligature points. This abrupt cessation of blood flow mimics acute limb ischemia.[34]

-

Drug Administration: Cilostazol is administered to the treatment group, typically via oral gavage or mixed in the diet, starting before or immediately after the surgery.[22][36] The control group receives a vehicle.

-

Perfusion Monitoring: Blood flow recovery in the ischemic limb is non-invasively monitored over time (e.g., days 0, 7, 14, 21) using Laser Doppler Perfusion Imaging (LDPI).[22][34] The perfusion is often expressed as a ratio of the ischemic to the non-ischemic contralateral limb.

-

Histological Analysis: At the end of the experiment, animals are euthanized, and the gastrocnemius muscles from both limbs are harvested.

-

Outcome Measures: Tissue sections are stained (e.g., with anti-CD31 antibody) to quantify capillary density, a direct measure of angiogenesis.[22] Other analyses can include measuring inflammatory markers or protein expression via immunohistochemistry or Western blot.

Conclusion

The basic research on cilostazol reveals a complex and highly favorable pharmacological profile for the treatment of peripheral artery disease. Its core mechanism—the inhibition of PDE3 and subsequent elevation of cAMP—initiates a cascade of beneficial downstream effects. In platelets, it powerfully inhibits aggregation and inflammation. In vascular smooth muscle cells, it curtails the pathological proliferation central to atherosclerosis while promoting a stable, differentiated phenotype. In endothelial cells, it enhances vasodilation through nitric oxide production and stimulates crucial neovascularization in response to ischemia. The convergence of these antiplatelet, anti-proliferative, anti-inflammatory, and pro-angiogenic actions provides a robust scientific foundation for its clinical efficacy in improving symptoms and vascular health in patients with PAD. Future research may further explore the interplay between these pathways and investigate novel therapeutic combinations to enhance cilostazol's vasculo-protective effects.

References

- 1. Cilostazol for peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. mdpi.com [mdpi.com]

- 9. Real world data from a multi-centre study on the effects of cilostazol on pain symptoms and walking distance in patients with peripheral arterial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of platelet aggregation and the release of P-selectin from platelets by cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Inhibitory effects of cilostazol on proliferation of vascular smooth muscle cells (VSMCs) through suppression of the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of cilostazol, a cyclic AMP phosphodiesterase inhibitor, on the proliferation of rat aortic smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cilostazol promotes vascular smooth muscles cell differentiation through the cAMP response element-binding protein-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cilostazol suppresses angiotensin II-induced apoptosis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cilostazol induces angiogenesis and regulates oxidative stress in a dose-dependent manner: A chorioallantoic membrane study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cilostazol stimulates revascularisation in response to ischaemia via an eNOS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cilostazol promotes angiogenesis after peripheral ischemia through a VEGF-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cilostazol Improves Proangiogenesis Functions in Human Early Endothelial Progenitor Cells through the Stromal Cell-Derived Factor System and Hybrid Therapy Provides a Synergistic Effect In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cilostazol enhances mobilization and proliferation of endothelial progenitor cells and collateral formation by modifying vasculo-angiogenic biomarkers in peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cilostazol Improves Proangiogenesis Functions in Human Early Endothelial Progenitor Cells through the Stromal Cell-Derived Factor System and Hybrid Therapy Provides a Synergistic Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cilostazol reduces atherosclerosis by inhibition of superoxide and tumor necrosis factor-alpha formation in low-density lipoprotein receptor-null mice fed high cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cilostazol attenuates vascular inflammation via the regulation of TICAM1/IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Biochemical study of the effects of cilostazol in rats subjected to acute ischemia and reperfusion of hind limbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Effects of Cilostazol and Diltiazem Hydrochloride on Ischemia-Reperfusion Injury in a Rat Hindlimb Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. [Cilostazol inhibits proliferation and induces apoptosis in rat vascular smooth muscle cells through Rb-p53-p21 pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ahajournals.org [ahajournals.org]

- 33. ovid.com [ovid.com]

- 34. ahajournals.org [ahajournals.org]

- 35. portlandpress.com [portlandpress.com]

- 36. Cilostazol Mediates Immune Responses and Affects Angiogenesis During the Acute Phase of Hind Limb Ischemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Neuroprotection: A Technical Guide to the Early-Stage Research of Cilostazol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cilostazol, a selective phosphodiesterase 3 (PDE3) inhibitor, is clinically utilized for its antiplatelet and vasodilatory properties.[1][2][3] Beyond its established vascular effects, a growing body of preclinical evidence highlights its potential as a neuroprotective agent. Early-stage research indicates that Cilostazol's neuroprotective capacity stems from a multifaceted mechanism of action, encompassing the modulation of key signaling pathways, anti-inflammatory effects, reduction of neuropathological protein aggregates, induction of autophagy, and preservation of blood-brain barrier integrity. This technical guide synthesizes the foundational preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to inform further research and development in the field of neurodegenerative and ischemic neurological disorders.

Core Neuroprotective Mechanisms of Cilostazol

Cilostazol's neuroprotective effects are attributed to several key mechanisms:

-

Upregulation of cAMP-PKA-CREB Signaling: As a PDE3 inhibitor, Cilostazol increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5] This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[3][5][6][7] Phosphorylated CREB (p-CREB) promotes the expression of pro-survival and anti-apoptotic proteins, such as Bcl-2, and neurotrophic factors like brain-derived neurotrophic factor (BDNF).[1][3][6][7]

-

Activation of SIRT1-Mediated Autophagy: Cilostazol has been shown to upregulate Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity.[4][8][9][10] SIRT1 activation triggers a cascade involving the phosphorylation of LKB1 and AMP-activated protein kinase (AMPKα), which subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[8][11] This inhibition of mTOR is a critical step in the induction of autophagy, a cellular process responsible for clearing aggregated proteins and damaged organelles.[8][9][10][11] This mechanism is particularly relevant for neurodegenerative diseases characterized by proteinopathies, such as Alzheimer's disease.

-

Anti-Inflammatory Effects: Cilostazol exhibits significant anti-inflammatory properties by suppressing the activation of microglia and astrocytes.[3][12] It has been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[13][14] This is achieved, in part, by inhibiting the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK1/2 and JNK.[13][14][15]

-

Reduction of Amyloid-β and Tau Pathology: In preclinical models of Alzheimer's disease, Cilostazol has been demonstrated to reduce the accumulation of amyloid-β (Aβ) peptides and hyperphosphorylated tau.[4][16][17] The enhanced autophagy via the SIRT1-AMPK pathway contributes to the clearance of intracellular Aβ.[8][9] Furthermore, Cilostazol can suppress Aβ production by activating α-secretase (ADAM10) through a SIRT1-coupled retinoic acid receptor-β pathway.[18] It has also been shown to inhibit glycogen (B147801) synthase kinase 3β (GSK-3β), a key kinase involved in tau phosphorylation.[16][19]

-

Antioxidant Properties: Cilostazol has demonstrated the ability to mitigate oxidative stress by scavenging free radicals and reducing the production of reactive oxygen species (ROS).[20][21] It can suppress the expression of NADPH oxidase (NOX), a major source of ROS in neurons.[20]

-

Blood-Brain Barrier Protection: Cilostazol has been shown to enhance the integrity of the blood-brain barrier (BBB).[22][23][24] It increases transendothelial electrical resistance (TEER) and reduces endothelial permeability.[22][24] This protective effect is mediated, in part, by preventing pericyte and endothelial cell death.[23]

Quantitative Data Summary